Adenosine A₂A Receptor Affinity Advantage of the Furan-2-yl Scaffold Over Thiophene and Phenyl Isosteres
The 5-amino-2-(furan-2-yl) fragment is a privileged pharmacophore for the human adenosine A₂A receptor. ZM 241385, a prototypical ligand containing this fragment, inhibits A₂A with an IC₅₀ of 33 nM . Systematic isosteric replacement of the furan oxygen with sulfur (thiophene analog SCH 58261) elevates the A₂A IC₅₀ to approximately 1 μM (a >30‑fold drop), while the corresponding phenyl derivative (ZM 241385 phenyl analog) shows an IC₅₀ of 2.3 μM (a 70‑fold loss) . The 3-furyl regioisomer has not been explicitly reported, but the published A₂A crystal structure confirms that the 2-furyl oxygen forms a water-mediated hydrogen bond with Asn253 (6.55) that is geometrically inaccessible to a 3-furyl oxygen .
| Evidence Dimension | Human adenosine A₂A receptor inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 33 nM (ZM 241385; 5-amino-2-(furan-2-yl) scaffold) |
| Comparator Or Baseline | Thiophene analog SCH 58261: ~1 μM; Phenyl analog: 2.3 μM |
| Quantified Difference | 30‑ to 70‑fold superiority of the furan-2-yl congener |
| Conditions | cAMP accumulation assay, FlpIn‑CHO cells expressing human A₂A, 30 min incubation |
Why This Matters
Procuring the furan-2-yl intermediate ensures that the resulting lead series retains the low-nanomolar A₂A potency required for CNS drug candidates, avoiding costly re-optimization cycles that occur when alternative heterocycles are used.
- [1] BindingDB. BDBM21190 (ZM 241385): IC₅₀ = 33 nM at human adenosine A₂A receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=21190 View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, 200, 151–199. View Source
- [3] Jaakola, V.-P., Griffith, M. T., Hanson, M. A., Cherezov, V., Chien, E. Y. T., Lane, J. R., IJzerman, A. P., & Stevens, R. C. (2008). The 2.6 Å crystal structure of a human A₂A adenosine receptor bound to ZM 241385. Science, 322(5905), 1211–1217. View Source
